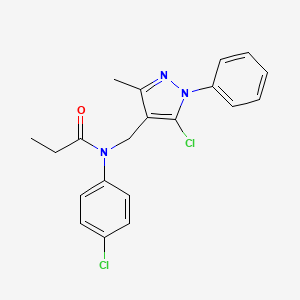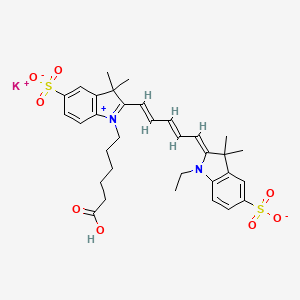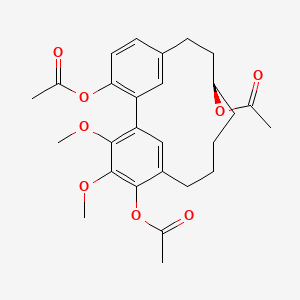![molecular formula C15H14F3NO2 B13420044 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- CAS No. 68975-49-5](/img/structure/B13420044.png)
2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin 355 is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which gives them unique chemical properties. Coumarin 355, like other coumarins, is known for its pleasant odor and is used in various applications, including perfumery, pharmaceuticals, and as a fluorescent dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coumarin 355 can be synthesized through several well-known organic reactions. Some of the common methods include:
Pechmann Condensation: This involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Coumarin 355 undergoes various chemical reactions, including:
Oxidation: Coumarins can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of coumarins can lead to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of coumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarins.
Substitution: Halogenated or nitrated coumarins.
Aplicaciones Científicas De Investigación
Coumarin 355 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.
Industry: Used in the production of perfumes and as a flavoring agent.
Mecanismo De Acción
The mechanism of action of coumarin 355 involves its interaction with various molecular targets. In biological systems, coumarins can inhibit the synthesis of vitamin K, which is essential for blood clotting. This property is utilized in anticoagulant drugs like warfarin. Coumarins also exhibit fluorescence, which is used in imaging and analytical applications.
Comparación Con Compuestos Similares
Coumarin 355 can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Esculin: Used in the treatment of hemorrhoids.
4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.
Uniqueness
Coumarin 355 is unique due to its specific structural modifications that enhance its fluorescence properties, making it particularly useful in imaging and analytical applications.
Conclusion
Coumarin 355 is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
68975-49-5 |
|---|---|
Fórmula molecular |
C15H14F3NO2 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3 |
Clave InChI |
FNGKJWDTEBDTNX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)



![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)



![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)

